molecular formula C9H18ClNO2 B000597 Gabapentin Hydrochloride CAS No. 60142-95-2

Gabapentin Hydrochloride

Cat. No. B000597
CAS RN: 60142-95-2
M. Wt: 207.7 g/mol
InChI Key: XBUDZAQEMFGLEU-UHFFFAOYSA-N
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Description

Gabapentin, also known by brand names such as Gralise and Neurontin, is an anticonvulsant medication primarily used to treat seizures and nerve pain . It was initially developed as a muscle relaxer and anti-spasmodic medication, but its anticonvulsive properties were discovered later . Gabapentin is thought to work by reducing abnormal electrical activity in the brain . It is believed to bind to calcium channels, modulating their activity and reducing the release of neurotransmitters involved in seizures and nerve pain .


Synthesis Analysis

Gabapentin can be synthesized from 1,1-cyclohexane diacetic acid monoamide . The process involves a ‘Hofmann’ rearrangement reaction with an aqueous solution of sodium hypobromite, followed by acidification with hydrochloric acid to obtain gabapentin hydrochloride . The reaction is characterized by the use of ammonia precursor or pre-generated ammonia-isopropanol solution .


Chemical Reactions Analysis

Gabapentin’s stability and reactions have been studied using various techniques such as Scanning Electron Microscope (SEM), Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimeter (DSC) . These studies help understand the stability of gabapentin under different conditions and its interactions with other substances.


Physical And Chemical Properties Analysis

Gabapentin hydrochloride is a white to off-white crystalline powder . It has a molecular weight of 207.7 and a molecular formula of C9H17NO2.HCl . The melting point of gabapentin hydrochloride is 117-118°C .

properties

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUDZAQEMFGLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208880
Record name Gabapentin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gabapentin Hydrochloride

CAS RN

60142-95-2
Record name Gabapentin hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gabapentin hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gabapentin hydrochloride
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Record name 1-(aminomethyl)cyclohexaneacetic acid hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.414
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Record name GABAPENTIN HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An ion exchange column is prepared by filling a glass column with 380 mL of AmberliteRIRA-68. The resin is rinsed with a dilute ammonia solution, 140 mL ammonium hydroxide in 3 L water, followed by deionized water to a neutral pH, (about 2 L). A 1 N solution of (1-aminomethyl)-cyclohexaneacetic acid hydrochloride is prepared by dissolving 64.6 g of (1-aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate (4:4:1) in 310 mL of deionized water. This solution is filtered through a filter to remove any insoluble material or extracted with an organic solvent such as dichloromethane.
Name
(1-aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate
Quantity
64.6 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 3 m long and 20 mm wide chromatography column is filled with 50 1 of an ion exchanger resin (IRA 68). The resin is regenerated with a solution of 14 l concentrated aqueous ammonia in 300 l demineralized water and subsequently washed with 150 l demineralized water. As soon as the eluate has reached pH 6.8 and no more chloride can be detected, a solution of 8.67 kg (40.8 mole) 1-aminomethyl-1-cyclohexaneacetic acid hydrochloride in 43 l demineralized water is added to the column. The free amino acid is eluted with demineralized water at a rate of 1.5 l/min and collected in 15 fractions of 15 1. The combined fractions are evaporated at 6.65 Pa and at most 45° C. The solid white residue is introduced into 20 l methanol, heated to reflux, filtered and cooled to - 10° C. The product which crystallizes out is centrifuged off, washed with 10 1 cold methanol and dried for 17 hours at 30-40° C. 4.9 kg (71% of theory) of pure 1-(aminomethyl)-cyclohexaneacetic acid are obtained; m.p. 165° C. A further 0.8 kg can be obtained by working up the mother liquors.
Quantity
14 L
Type
reactant
Reaction Step One
Quantity
8.67 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
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Citations

For This Compound
63
Citations
JP Jasinski, RJ Butcher, HS Yathirajan… - Journal of chemical …, 2009 - Springer
Gabapentin hydrochloride hemihydrate, a derivative of Gabapentin [or 1-(aminomethyl) cyclohexaneacetic acid; Gpn, C 6 H 17 NO 2 ], is a salt of C 9 H 18 NO 2 + Cl − 0.5 H 2 O, which …
Number of citations: 9 link.springer.com
D Braga, F Grepioni, L Maini, K Rubini… - New Journal of …, 2008 - pubs.rsc.org
… A gabapentin hemisulfate hemihydrate form has also been published that is isomorphous to the gabapentin hydrochloride hemihydrate. Recently, a salt of gabapentin with oxalic acid …
Number of citations: 57 pubs.rsc.org
RS Gujral, SM Haque, P Shanker - J. Pharm. Sci. Tech, 2010 - onlinepharmacytech.info
… gabapentin hydrochloride because at present there is no official method for the analysis of gabapentin hydrochloride… carboxylic acid group of gabapentin hydrochloride with a mixture of …
Number of citations: 6 www.onlinepharmacytech.info
M Singh, S Agarwal, P Pancham… - CNS & Neurological …, 2021 - ingentaconnect.com
Background: Gabapentin (GBP) is an FDA-approved drug for the treatment of partial and secondary generalized seizures, apart from being used for diabetic neuropathic pain. GBP …
Number of citations: 3 www.ingentaconnect.com
IO Lebedyeva, DA Ostrov, J Neubert, PJ Steel… - Bioorganic & Medicinal …, 2014 - Elsevier
… Gabapentin hydrochloride dimeric esters linked via a short C2–C6 aliphatic chain 9 were also synthesized and evaluated as mutual prodrugs to relieve neuropathic pain. …
Number of citations: 13 www.sciencedirect.com
SD Dalvi, PH Sakpal, PL Ingale - Asian Journal of Research in …, 2011 - indianjournals.com
… It is not official in USP, BP and IP) the molecular formula of gabapentin hydrochloride is C9H18ClNO2. The molecular weight of gabapentin hydrochloride is 207.70 with CAS Registry …
Number of citations: 2 www.indianjournals.com
PW Yuen - The Art of Drug Synthesis, 2007 - Wiley Online Library
… Both the isocyanate and the methyl ester functional groups of compound 10 were hydrolyzed with aqueous hydrochloric acid to give gabapentin hydrochloride (11). This hydrochloride …
Number of citations: 4 onlinelibrary.wiley.com
PG Vasudev, S Aravinda, K Ananda… - Chemical biology & …, 2009 - Wiley Online Library
… Hydrogen bonded dimers formed in the crystals of (A) gabapentin monohydrate (B) gabapentin hydrochloride hemihydrate (C) E-4-tert-butylgabapentin hydrochloride hemihydrate (D) Z-…
Number of citations: 18 onlinelibrary.wiley.com
J Gardner, K Tuttle, KL Raphael - Kidney360, 2020 - ncbi.nlm.nih.gov
… Use of metformin hydrochloride or gabapentin hydrochloride … hydrochloride use and gabapentin hydrochloride use did not … hydrochloride nor gabapentin hydrochloride was low with a …
Number of citations: 3 www.ncbi.nlm.nih.gov
PW Yuen - The Art of Drug Synthesis, 2007 - Citeseer
… Both the isocyanate and the methyl ester functional groups of compound 10 were hydrolyzed with aqueous hydrochloric acid to give gabapentin hydrochloride (11). This hydrochloride …
Number of citations: 3 citeseerx.ist.psu.edu

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